For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Solvent Violet 9
This technical guide provides a comprehensive overview of the core chemical and physical properties of Solvent Violet 9. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical relationships.
Compound Identification and Structure
Solvent Violet 9, also widely known as Crystal Violet Base or Crystal Violet Carbinol, is a synthetic triarylmethane dye.[1][2] Its IUPAC name is tris[4-(dimethylamino)phenyl]methanol. In its solid, uncharged form, it is a colorless or pale violet solid. The intense violet color, characteristic of Crystal Violet, is formed when the hydroxyl group is removed in an acidic environment, creating a resonance-stabilized carbocation which is the chromophore.[3] This guide focuses on the carbinol base form, Solvent Violet 9.
There are some discrepancies in the literature regarding its molecular formula and weight. The most consistent formula, based on its IUPAC name and structure, is C₂₅H₃₁N₃O.[4] However, the formula C₂₅H₃₃N₃O is also frequently cited.[1][5][6] This guide will proceed with the data corresponding to the C₂₅H₃₁N₃O structure.
Caption: Molecular structure of Solvent Violet 9.
Chemical and Physical Properties
The key physicochemical properties of Solvent Violet 9 are summarized in the table below. This data is compiled from various chemical suppliers and databases. It is important to note the reported values, particularly for melting point, can vary.
| Property | Value | Reference(s) |
| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol | |
| Synonyms | Crystal Violet Base, C.I. 42555:1, Oil Violet 6BN | [1][5] |
| CAS Number | 467-63-0 | |
| Molecular Formula | C₂₅H₃₁N₃O | [4] |
| Molecular Weight | 389.53 g/mol | [4][7] |
| Appearance | Bluish-violet to dark purple crystalline powder | |
| Melting Point | 140 °C or 202 °C (discrepancy in sources) | [5][6] |
| Boiling Point | 514.97 °C at 760 mmHg (Predicted) | [8] (from related compounds) |
| Density | ~1.15 g/cm³ | [9] |
| Heat Resistance | 140 - 160 °C | [5][6][9] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Generally reported as insoluble or very slightly soluble (≤ 1.0% max). | |
| Ethanol | Soluble (yields a purple solution) | [1][5] |
| Benzene | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Conc. H₂SO₄ | Soluble, producing a red-light yellow solution. | [1][5] |
Synthesis and Reactivity
General Synthesis
Solvent Violet 9 is produced industrially through the condensation of aromatic amines and diarylmethane derivatives.[2] A common pathway involves the reaction of Michler's ketone (4,4'-bis(dimethylamino)benzophenone) with N,N-dimethylaniline in the presence of a condensing agent like phosphorus trichloride.[1][5]
Caption: Generalized synthesis workflow for Solvent Violet 9.
Reactivity: Formation of Crystal Violet Cation
The most significant chemical reaction of Solvent Violet 9 is its conversion to the intensely colored Crystal Violet cation in the presence of acid. Conversely, in a basic solution (e.g., with NaOH), the colored Crystal Violet cation is converted back to the colorless carbinol form (Solvent Violet 9).[10][11] This reversible reaction is pH-dependent and is the basis for its use as a pH indicator and in kinetic studies.[3][12] The color change is due to the disruption of the extensive conjugated π-system of the cation.[3][11]
Caption: Reversible reaction between Solvent Violet 9 and Crystal Violet cation.
Spectral Properties
Detailed spectral data (IR, NMR) for Solvent Violet 9 is not widely published. However, the UV-Visible spectrum of the corresponding cation, Crystal Violet, is well-characterized due to its intense color.
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UV-Visible Spectroscopy : The colored form, Crystal Violet cation, exhibits a strong absorbance maximum (λmax) at approximately 590 nm in water.[13][14] This absorbance is directly proportional to its concentration, following the Beer-Lambert law, which allows for its quantification in solution.[11] The λmax can shift depending on the solvent and pH.[13]
Experimental Protocols
Specific, validated protocols for Solvent Violet 9 are proprietary to manufacturers. However, analysis relies on standard pharmacopeial and chemical testing methods.
a) Purity and Identification (HPLC)
-
Principle : High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a standard method for separating the main component from impurities and confirming its identity by retention time and UV-Vis spectrum.[15]
-
Methodology :
-
Sample Preparation : A standard solution of known concentration and a sample solution are prepared in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Chromatographic Conditions : A C18 reverse-phase column is typically used. The mobile phase could be a gradient of acetonitrile and a buffered aqueous solution.
-
Detection : The detector is set to monitor the λmax of the compound (~590 nm for the cationic form if acidified, or a lower wavelength for the carbinol base).
-
Analysis : Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Identification is confirmed by comparing the retention time with that of a reference standard.
-
b) Melting Point Determination
-
Principle : The melting point is determined using a digital melting point apparatus, where the sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.
-
Methodology :
-
A small amount of the dry, powdered sample is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a programmed rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range of melting is visually observed and recorded.
-
c) Kinetic Analysis of Hydroxylation (Spectrophotometry)
-
Principle : The reaction rate of Crystal Violet cation with hydroxide (B78521) ions to form the colorless Solvent Violet 9 can be monitored by the decrease in absorbance at ~590 nm over time.[10][16]
-
Methodology :
-
A solution of Crystal Violet is placed in a cuvette.
-
The reaction is initiated by adding a solution of NaOH.
-
The absorbance at ~590 nm is recorded at regular time intervals using a spectrophotometer.
-
The data (Absorbance vs. time) is then plotted and analyzed to determine the reaction order and the pseudo-rate constant.[3][11]
-
Caption: General experimental workflow for dye characterization.
Applications in Research and Development
While primarily an industrial dye, Solvent Violet 9 and its cationic form have applications relevant to scientific research:
-
Gram Staining : Crystal Violet is the primary stain used in Gram staining to differentiate between Gram-positive and Gram-negative bacteria.[13]
-
DNA Visualization : It is used as a non-toxic, non-mutagenic alternative to ethidium (B1194527) bromide for visualizing DNA in agarose (B213101) gel electrophoresis.[7][13] Its ability to interact with DNA is a subject of research.[7]
-
Antimicrobial and Antifungal Agent : The compound has demonstrated antimicrobial and antifungal properties, which are of interest in therapeutic research.[4]
-
Cell Viability Assays : Crystal Violet staining can be used to quantify cell viability, as the dye stains the DNA of adherent cells. The amount of dye taken up is proportional to the cell number.[13]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [guidechem.com]
- 3. microlabinfo.com [microlabinfo.com]
- 4. Solvent violet 9, technical grade dye contents | 467-63-0 | FS41493 [biosynth.com]
- 5. dayglo.in [dayglo.in]
- 6. Solvent Violet 9-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ir-spectra.com [ir-spectra.com]
- 9. macsenlab.com [macsenlab.com]
- 10. web.colby.edu [web.colby.edu]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Violet | 548-62-9 | Benchchem [benchchem.com]
- 14. PhotochemCAD | Crystal Violet [photochemcad.com]
- 15. researchgate.net [researchgate.net]
- 16. CHEM006 - Rate Law of Crystal Violet Hydroxylation | ISEF [isef.net]
